REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([F:9])=[CH:4][C:3]=1[OH:10].C1C[O:14][CH2:13]C1.C1N=CN(C(N2C=NC=C2)=O)C=1>CCOC(C)=O>[Br:8][C:6]1[C:5]([F:9])=[CH:4][C:3]2[O:10][C:13](=[O:14])[NH:1][C:2]=2[CH:7]=1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C(=C1)Br)F)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
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Type
|
WASH
|
Details
|
washed with 1N HCl in water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(NC(O2)=O)C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |